美托洛尔酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

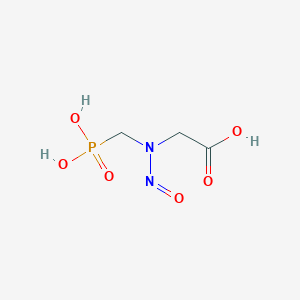

Metoprolol Acid Ethyl Ester is an intermediate for the preparation of Metoprolol Acid . Metoprolol is a beta-blocker that affects the heart and circulation (blood flow through arteries and veins). It is used to treat angina (chest pain) and hypertension (high blood pressure). It is also used to lower the risk of death or needing to be hospitalized for heart failure .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In general, esters are usually prepared from carboxylic acids by reacting a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis

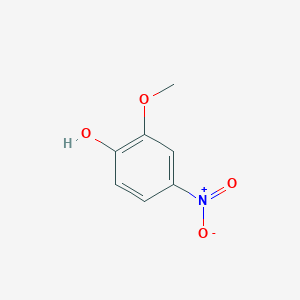

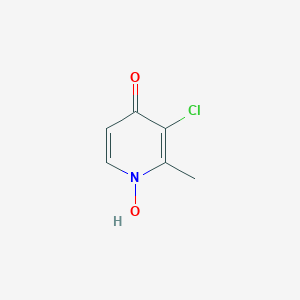

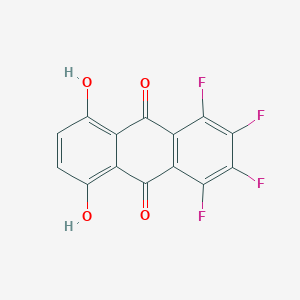

The molecular structure of Metoprolol Acid Ethyl Ester contains a total of 46 bonds; 21 non-H bonds, 7 multiple bonds, 10 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides. All their reactions are applicable to both acyclic and cyclic esters, called lactones .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding. Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学研究应用

Cardiovascular Disease Treatment

Metoprolol is widely prescribed for treating hypertension and angina pectoris, conditions associated with cardiovascular diseases. It’s one of the most used medications globally for these ailments .

Enantiopure Drug Synthesis

The synthesis of enantiopure (S)-Metoprolol, which is more effective and has fewer side effects compared to its R-enantiomer, is a significant application. This process involves a chemoenzymatic protocol that achieves a high yield and purity .

Reduction of Drug Side Effects

Research into Metoprolol Acid Ethyl Ester also focuses on reducing side effects such as sleeping difficulties, fatigue, and abdominal discomfort, which are mainly caused by the R-enantiomer of Metoprolol .

Treatment of Heart Failure

Apart from hypertension and angina, Metoprolol succinate (a derivative) is also used in treating heart failure, showcasing the versatility of Metoprolol-based compounds .

Pharmacokinetic Activity Research

The US FDA’s policy demands separate testing of each enantiomer’s pharmacokinetic activity to avoid negative side effects. Metoprolol Acid Ethyl Ester’s applications in this area are crucial for safer drug development .

Biocatalysis in Drug Synthesis

The use of biocatalysts like Candida antarctica lipase B in the synthesis of Metoprolol Acid Ethyl Ester represents an application in green chemistry, aiming for more sustainable and eco-friendly drug production .

作用机制

Mode of Action

Metoprolol acts as a selective β-1 receptor blocker . It works by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . By selectively binding to and antagonizing β-1 adrenergic receptors, metoprolol reduces the heart rate and decreases blood pressure .

Pharmacokinetics

Metoprolol is rapidly and completely absorbed in the body . Its bioavailability is approximately 50% due to significant first-pass metabolism in the liver . It is extensively metabolized in the body, with only a minor fraction (approximately 5%) excreted as the parent drug . The main route for excretion is via the urine .

Result of Action

The molecular and cellular effects of metoprolol’s action primarily involve a reduction in heart rate and blood pressure . This leads to decreased workload on the heart, reducing the risk of angina (chest pain), hypertension (high blood pressure), and heart failure . Metoprolol is also used to lower the risk of death or needing to be hospitalized for heart failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of metoprolol. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or genetic polymorphisms in the enzyme CYP2D6 . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Metoprolol is used alone or in combination with other medications to treat high blood pressure. It also is used to treat chronic (long-term) angina (chest pain). Metoprolol is also used to improve survival after a heart attack . Future research may focus on improving its efficacy and reducing side effects.

属性

IUPAC Name |

ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIXSDYNGSUACV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557456 |

Source

|

| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metoprolol Acid Ethyl Ester | |

CAS RN |

29112-40-1 |

Source

|

| Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)